Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Addition: The acetylated indole is reacted with 4-pyridin-2-ylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate can be compared with other indole derivatives:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity against RNA and DNA viruses.
Imatinib: A well-known therapeutic agent for leukemia, which specifically inhibits tyrosine kinases.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
5302-06-7 |
---|---|
Molecular Formula |
C22H25N5O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H25N5O3/c1-15-6-5-7-16-19(15)20(21(24-16)22(29)30-2)25-18(28)14-26-10-12-27(13-11-26)17-8-3-4-9-23-17/h3-9,24H,10-14H2,1-2H3,(H,25,28) |
InChI Key |
GZURQHZMFMIJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2NC(=O)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.